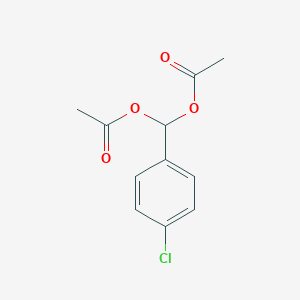![molecular formula C16H26N2O3S B261643 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether, also known as MPSP, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
作用机制
The mechanism of action of 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether is based on its ability to inhibit the activity of PKC. PKC is a family of serine/threonine kinases that are involved in various cellular processes. This compound binds to the catalytic domain of PKC and prevents its activation by blocking the binding of ATP to the kinase domain. This results in the inhibition of downstream signaling pathways that are regulated by PKC.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its ability to inhibit the activity of PKC. This inhibition leads to a decrease in the phosphorylation of downstream targets of PKC, which results in the inhibition of various cellular processes. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in these cells, and regulate insulin secretion, platelet activation, and neuronal function.
实验室实验的优点和局限性
The advantages of using 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether in lab experiments are its high potency and selectivity for PKC inhibition. This allows for the specific inhibition of PKC without affecting other kinases or cellular processes. However, the limitations of using this compound in lab experiments are its low solubility and stability, which can affect its efficacy and reproducibility.
未来方向
There are several future directions for the use of 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether in scientific research. One direction is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another direction is the investigation of the role of PKC in various diseases, such as cancer, diabetes, and neurodegenerative disorders. Furthermore, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its limitations in lab experiments.
Conclusion:
In conclusion, this compound is a potent and selective inhibitor of PKC that has been widely used in scientific research. Its mechanism of action involves the inhibition of PKC activity, which results in the inhibition of various cellular processes. This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and regulation of insulin secretion, platelet activation, and neuronal function. While there are limitations to the use of this compound in lab experiments, its future directions hold promise for further research in the field of PKC inhibition.
合成方法
The synthesis of 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether involves several steps. The first step is the synthesis of 4,5-dimethyl-2-sulfonylphenyl propyl ether, which is then reacted with 4-methyl-1-piperazine to produce this compound. The overall yield of the synthesis is around 20%, and the purity of the final product is typically over 95%.
科学研究应用
4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. This compound has also been used to study the role of PKC in the regulation of insulin secretion, platelet activation, and neuronal function.
属性
分子式 |
C16H26N2O3S |
|---|---|
分子量 |
326.5 g/mol |
IUPAC 名称 |
1-(4,5-dimethyl-2-propoxyphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C16H26N2O3S/c1-5-10-21-15-11-13(2)14(3)12-16(15)22(19,20)18-8-6-17(4)7-9-18/h11-12H,5-10H2,1-4H3 |
InChI 键 |
VQRXOEDXYHFCJR-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C |
规范 SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid](/img/structure/B261561.png)

![4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261564.png)

![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B261591.png)
![ethyl 4-methyl-2-[[2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B261603.png)
![N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B261610.png)
![N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B261612.png)
![N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)
![2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide](/img/structure/B261617.png)

![Ethyl 1-[(2,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B261628.png)

